Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is an organosilicon compound characterized by its unique molecular structure and properties. It falls under the category of chlorosilanes, which are used in various chemical applications due to their reactivity and ability to form siloxane bonds. The compound is particularly notable for its potential applications in materials science and organic synthesis.
The synthesis of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- typically involves chlorination reactions of heptamethyltrisilane. This process can be achieved through several methods:
The reaction conditions such as temperature, pressure, and the presence of solvents play a crucial role in determining the yield and purity of the synthesized product. Monitoring techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structure of the synthesized trisilane .
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- features a trisilane backbone with three silicon atoms connected by silicon-silicon bonds. The molecular structure can be represented as follows:
Where:
Key structural data includes:
Trisilane can participate in various chemical reactions typical of silanes:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity. The hydrolysis reaction may produce volatile byproducts such as hydrochloric acid.
The mechanism of action for trisilane primarily involves its reactivity due to the presence of chlorine and silicon atoms:
Kinetic studies may reveal that the rate of hydrolysis is influenced by factors such as pH and temperature.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to determine purity and identify reaction products .
Scientific Uses
Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- has several applications in scientific research and industry:
Organosilicon chemistry encompasses compounds containing carbon-silicon bonds, a class of synthetic materials absent in biological systems yet indispensable in modern technology. Unlike purely organic compounds, organosilicon species exhibit unique electronic configurations and bonding characteristics stemming from silicon's lower electronegativity (1.8) compared to carbon (2.5). This difference creates polarized Si–C bonds (186 pm length, 314 kJ/mol strength) with enhanced nucleophilic susceptibility at silicon centers. The heptamethyltrisilane framework represents a structurally significant subclass where silicon atoms form the backbone with methyl substituents, while strategic functionalization—particularly chlorine substitution at the central silicon—imparts distinctive reactivity and material properties essential for semiconductor manufacturing [4].
The foundations of organosilicon chemistry were established in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane, tetraethylsilane, via reaction of silicon tetrachloride with diethylzinc. This pioneering work demonstrated the feasibility of creating silicon-carbon bonds, though practical applications remained elusive for decades. The field advanced significantly under Frederic S. Kipping (early 1900s), who developed systematic synthesis routes using Grignard reagents and coined the term "silicones" for siloxane polymers—a misnomer reflecting his initial misconception of their structure as ketone analogues. Kipping's methodologies enabled the synthesis of alkylsilanes, arylsilanes, and oligomeric siloxanes, laying essential groundwork for polymeric systems [4].
Industrial-scale production became viable with Eugene Rochow and Richard Müller's independent development (1940s) of the direct process (Müller-Rochow process). This catalytic reaction between elemental silicon and methyl chloride in the presence of copper catalysts revolutionized silicone production, generating key precursors like dimethyldichlorosilane at commercial scales. World War II accelerated industrial adoption, with silicone polymers finding critical applications as high-temperature insulation, sealants, and lubricants in military equipment. Post-war expansion saw organosilicon compounds permeating aerospace, electronics, and construction industries, driven by their thermal stability, electrical insulation properties, and hydrophobicity [4] [6].
Table 1: Key Historical Milestones in Organosilicon Chemistry Development
Year | Innovator(s) | Breakthrough | Significance |
---|---|---|---|
1863 | Friedel & Crafts | Synthesis of tetraethylsilane | First demonstration of Si-C bond formation |
1901-1940 | Frederic S. Kipping | Grignard-based synthesis of silicones | Systematic methodologies for organosilicon synthesis; coined "silicones" |
1940s | Rochow & Müller | Direct process (Si + CH₃Cl → (CH₃)₂SiCl₂) | Enabled industrial-scale production of methylchlorosilanes |
WWII Era | Corning/GE/Dow Corning | Silicone polymers for military applications | Validated high-temperature stability and sealing properties in critical systems |
The late 20th century witnessed diversification into functionalized silanes tailored for electronics, including halogenated alkylsilanes like heptamethyltrisilane derivatives. These developments leveraged silicon's ability to form hybrid materials through sol-gel processes and surface functionalization—key for nanotechnology and semiconductor applications. Contemporary research focuses on precision synthesis of oligomeric silanes with site-specific substituents, such as chlorine, to tune reactivity for chemical vapor deposition (CVD) precursors [4] [5] [6].
Chlorinated alkylsilanes occupy a critical niche in semiconductor manufacturing due to their volatility profiles, controlled reactivity, and clean decomposition pathways—attributes essential for depositing ultra-pure silicon-containing films. Unlike conventional silanes (e.g., monosilane, SiH₄), branched oligomers like 2-chloro-1,1,1,2,3,3,3-heptamethyltrisilane offer enhanced thermal stability during handling while maintaining sufficient lability at deposition temperatures (400-800°C). The chlorine atom serves dual roles: it modulates molecular polarity to improve precursor vaporization characteristics and acts as a leaving group during surface reactions in CVD/atomic layer deposition (ALD) processes. This facilitates the formation of silicon carbide (SiC) or silicon oxycarbide (SiOC) films with low oxygen contamination [6] [8].
The heptamethyltrisilane backbone provides steric shielding that minimizes unwanted oligomerization during storage and transport—a common issue with chlorinated monosilanes. Furthermore, methyl substituents ensure carbon incorporation into deposited films, enabling low-k dielectrics or etch-stop layers. Semiconductor-grade precursors require exceptional purity (>99.999%), necessitating sophisticated purification techniques (e.g., fractional distillation, adsorption beds) to remove chlorinated hydrocarbon byproducts (e.g., MeCl, CH₂Cl₂) and metallic impurities arising from the direct synthesis process. These impurities can cause film defects or elevated electrical leakage if not meticulously controlled below ppb levels [6] [7] [8].
Table 2: Semiconductor Precursor Requirements vs. Chlorinated Alkylsilane Properties
Precursor Requirement | Role in Deposition | How 2-Chloroheptamethyltrisilane Meets Requirement |
---|---|---|
High Vapor Pressure | Efficient delivery to reactor | Branched structure lowers melting point; chlorine enhances volatility |
Thermal Lability | Decomposition at substrate | Si-Cl bond cleaves readily at 500-700°C; methyl groups provide carbon source |
Low Particulate Formation | Film uniformity and defect control | Steric bulk minimizes premature gas-phase reactions |
High Purity | Electronic-grade films | Amenable to distillation/adsorption purification due to molecular weight |
Selective Reactivity | Conformal film growth | Chlorine enables self-limiting surface reactions in ALD modes |
The molecular architecture of 2-chloro-1,1,1,2,3,3,3-heptamethyltrisilane comprises a trisilane chain (Si-Si-Si) with terminal silicon atoms each bearing three methyl groups (-Si(CH₃)₃), while the central silicon carries one chlorine and one methyl substituent. This arrangement creates a sterically congested environment around the chlorine atom, significantly influencing reactivity. Key structural features include:
Table 3: Molecular Descriptors of 2-Chloro-1,1,1,2,3,3,3-heptamethyltrisilane
Structural Feature | Parameter | Significance in Reactivity/Applications |
---|---|---|
Central Si-Cl Bond | Length: ~203 pm | Weaker than C-Cl; cleaves at lower temperatures for film deposition |
Strength: ~456 kJ/mol | ||
Si-Si Bonds | Length: ~234 pm | Provides molecular flexibility; lowers melting point |
Strength: ~196 kJ/mol | ||
Si-C Bonds | Length: ~186 pm | Stable under inert atmosphere; sources carbon for SiC films |
Strength: ~314 kJ/mol | ||
Electronegativity Difference | ΔEN(Si-Cl): 1.2 | Creates polar site for nucleophilic reactions/surface binding |
The chlorine's position at the central silicon (rather than terminal) optimizes its electronic influence across the trisilane chain while maintaining volatility. This contrasts with compounds like methyltrichlorosilane (CH₃SiCl₃), where multiple chlorines increase reactivity but also sensitivity to moisture. In synthetic pathways, the chlorine atom serves as a versatile synthetic handle for further derivatization—e.g., hydride reduction to form Si-H bonds, alkoxylation for silyl ethers, or cross-coupling to install functional groups. Such transformations expand utility beyond deposition into areas like polymer modification or nanostructure synthesis [8].
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